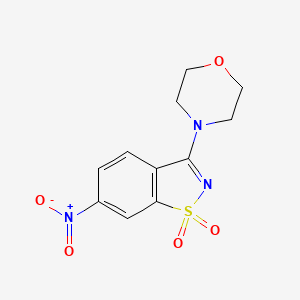
(1E)-N'-(2,4-dinitrophenyl)-N-(4-ethylphenyl)propanehydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(4-ETHYLPHENYL)PROPANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes both nitro and ethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(4-ETHYLPHENYL)PROPANIMIDAMIDE typically involves a multi-step process. One common method includes the reaction of 2,4-dinitrophenylhydrazine with 4-ethylbenzaldehyde under acidic conditions to form an intermediate hydrazone. This intermediate is then reacted with propan-2-amine in the presence of a catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of (E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(4-ETHYLPHENYL)PROPANIMIDAMIDE may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Industrial methods focus on maximizing the yield while minimizing the production of by-products and ensuring the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(4-ETHYLPHENYL)PROPANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more reactive species.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(4-ETHYLPHENYL)PROPANIMIDAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting specific functional groups.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(4-ETHYLPHENYL)PROPANIMIDAMIDE exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,4-dinitrophenyl) Oxalate: Known for its chemiluminescent properties.
2,4-Dinitrophenylhydrazine: Commonly used in the detection of carbonyl compounds.
4-Ethylbenzaldehyde: A precursor in the synthesis of various organic compounds.
Uniqueness
(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(4-ETHYLPHENYL)PROPANIMIDAMIDE is unique due to its combination of nitro and ethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique characteristics.
Propiedades
Fórmula molecular |
C17H19N5O4 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-(2,4-dinitroanilino)-N'-(4-ethylphenyl)propanimidamide |
InChI |
InChI=1S/C17H19N5O4/c1-3-12-5-7-13(8-6-12)18-17(4-2)20-19-15-10-9-14(21(23)24)11-16(15)22(25)26/h5-11,19H,3-4H2,1-2H3,(H,18,20) |
Clave InChI |
AMTDBHMNZCRJLB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N=C(CC)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11538395.png)
![4-((E)-{[(2-naphthylamino)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11538403.png)
![4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11538408.png)
![3-bromo-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11538419.png)
![2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11538423.png)
![3-Hydroxy-N'-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide](/img/structure/B11538426.png)
![N-(4-Phenoxyphenyl)-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11538433.png)
![4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11538442.png)
![4-[2,2-Dichloro-1-(4-ethoxy-3-nitrophenyl)ethenyl]-1-ethoxy-2-nitrobenzene](/img/structure/B11538446.png)

![1,1'-[1-Benzyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-diyl]dibutan-1-one](/img/structure/B11538457.png)
![6-methyl-2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11538464.png)
![2,4-dibromo-6-[(E)-({4-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B11538477.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11538483.png)
